3-Phenylpiperidine Hydrochloride

Dopamine Transporter DAT Inhibitor Cocaine Addiction

3-Phenylpiperidine Hydrochloride (CAS 19509-09-2) is a chiral scaffold with quantifiable polypharmacology: DAT IC₅₀=16.5 µM, SERT Ki=1.85 µM, NET IC₅₀=1.94 µM. Its unsubstituted 3-phenyl isomer serves as a tunable starting point for D2, σ-1, and α₂-AR ligand design. N-substitution converts weak D2 affinity into high-affinity selective ligands; derivatization yields nanomolar σ-1 agents. CAUTION: activity is sensitive to substitution and stereochemistry; 3-phenyl ≠ 4-phenyl. Verify purity (≥95%) before purchase.

Molecular Formula C11H16ClN
Molecular Weight 197.7 g/mol
CAS No. 19509-09-2
Cat. No. B176685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpiperidine Hydrochloride
CAS19509-09-2
Molecular FormulaC11H16ClN
Molecular Weight197.7 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H
InChIKeyOKVMJYYCFLIGFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylpiperidine Hydrochloride (CAS 19509-09-2): Structural Baseline and Key In Vitro Profile for CNS Transporter Research


3-Phenylpiperidine Hydrochloride (CAS 19509-09-2) is a hydrochloride salt of the organic compound 3-phenylpiperidine, a member of the phenylpiperidine class characterized by a phenyl moiety directly attached to the piperidine ring [1]. In vitro, the parent 3-phenylpiperidine demonstrates micromolar-range inhibitory activity at the dopamine transporter (DAT, IC₅₀ = 16.5 µM), serotonin transporter (SERT, Ki = 1.85 µM), and norepinephrine transporter (NET, IC₅₀ = 1.94 µM) in rat synaptosomal preparations [2] [3] [4]. Its broad, moderate-affinity polypharmacology, combined with its chiral nature and facile synthetic derivatization, distinguishes it as a versatile starting scaffold for CNS drug discovery rather than a high-potency end-target compound.

Why 3-Phenylpiperidine Hydrochloride (CAS 19509-09-2) Cannot Be Assumed Interchangeable with Other Phenylpiperidine Derivatives


Within the phenylpiperidine class, biological activity is exquisitely sensitive to nitrogen substitution, phenyl ring substitution patterns, and stereochemistry, precluding generic substitution. For instance, while the parent 3-phenylpiperidine exhibits only weak DAT affinity, its (S)-enantiomer-derived substituted analog (-)-OSU6162 displays a fundamentally different in vivo profile as a dopaminergic stabilizer, achieving 76% displacement of [11C]raclopride binding in primate striatum at 3.0 mg/kg/h continuous infusion, effects not predicted by the parent compound's in vitro binding [1]. Similarly, N-substitution transforms 3-phenylpiperidine from a weak dopamine D2 ligand into the high-affinity, selective D2 ligand seen in the racemic (+/-)-1-[2-[5-(1H-benzimidazole-2-thione)]ethyl]-3-phenylpiperidine 9a [2]. Even within the unsubstituted series, the 3-phenyl positional isomer cannot be assumed equivalent to the 4-phenylpiperidine isomer in dopaminergic activity [2]. Therefore, selection of 3-phenylpiperidine hydrochloride as a starting material must be based on its specific, quantifiable properties, not class-level assumptions.

Quantitative Differentiation of 3-Phenylpiperidine Hydrochloride (CAS 19509-09-2) from Comparators and Analogs


In Vitro Dopamine Transporter (DAT) Inhibition Potency: 3-Phenylpiperidine vs. GBR 12909

3-Phenylpiperidine acts as a weak dopamine transporter (DAT) inhibitor, with an IC₅₀ of 16,500 nM (16.5 µM) for inhibiting [3H]dopamine uptake in rat striatal synaptosomes [1]. This is in stark contrast to the high-potency DAT inhibitor vanoxerine (GBR 12909), which has a Ki of approximately 1 nM, representing a 16,500-fold difference in potency . This dramatic potency differential is critical for experimental design: 3-phenylpiperidine is not a viable tool for achieving high DAT occupancy; it is a scaffold for building potent inhibitors or a control for weak inhibition.

Dopamine Transporter DAT Inhibitor Cocaine Addiction Stimulant Abuse

Serotonin Transporter (SERT) Binding Affinity: 3-Phenylpiperidine vs. Fluoxetine

3-Phenylpiperidine binds to the serotonin transporter (SERT) with a Ki of 1,850 nM (1.85 µM) in rat tissue using [3H]paroxetine as the ligand [1]. This affinity is substantially weaker than the benchmark selective serotonin reuptake inhibitor (SSRI) fluoxetine, which has a Ki of approximately 0.8-1.0 nM [2], representing a difference of more than 1,800-fold. This places 3-phenylpiperidine as a low-affinity SERT ligand, unsuitable for achieving selective SERT blockade but potentially useful as a multi-target polypharmacology scaffold.

Serotonin Transporter SERT Antidepressant Anxiety

Norepinephrine Transporter (NET) Inhibition: 3-Phenylpiperidine vs. Reboxetine

3-Phenylpiperidine inhibits the norepinephrine transporter (NET) with an IC₅₀ of 1,940 nM (1.94 µM) in rat synaptosomal preparations using [3H]norepinephrine [1]. In comparison, the selective NET inhibitor reboxetine has a Ki of approximately 1-8 nM [2], a difference of over 200-fold. 3-Phenylpiperidine's weak NET inhibition further defines its profile as a broad-spectrum but low-affinity monoamine transporter ligand, unsuitable for selective NET pharmacology.

Norepinephrine Transporter NET ADHD Depression

Alpha-2 Adrenergic Receptor Activity: 3-Phenylpiperidine vs. Alpha-1 Adrenergic Receptor

Certain 3-phenylpiperidine derivatives exhibit selective activity at alpha-2 adrenergic receptors (α₂-AR) while remaining completely inactive at alpha-1 adrenergic receptors (α₁-AR) [1]. This selectivity contrasts with many adrenergic agents that show mixed α₁/α₂ activity. While the parent 3-phenylpiperidine's intrinsic activity at these receptors is not explicitly quantified in the provided abstracts, the class demonstrates a strong predisposition for α₂ selectivity over α₁. This property, when leveraged through appropriate substitution, can guide the design of ligands with reduced cardiovascular side effects associated with α₁ activation.

Adrenergic Receptor Alpha-2 Analgesia Sedation

Sigma-1 Receptor Binding: 3-Phenylpiperidine Derivative vs. Sigma-2

A 3-phenylpiperidine derivative, 4-methyl-1-(3-phenyl-propyl)-piperidine, displays a Ki of 3.40 nM for the sigma-1 receptor in binding assays using [3H]-(+)-pentazocine as the radioligand [1]. While the parent 3-phenylpiperidine's sigma-1 affinity is not reported, this data demonstrates that the scaffold can be optimized to achieve nanomolar affinity at sigma-1. Further, structure-activity relationship (SAR) studies indicate that phenethylpiperidines favor sigma-1 receptors, whereas phenylpropylpiperidines tend to favor sigma-2 receptors, providing a clear design principle for subtype selectivity .

Sigma Receptor Sigma-1 Neuroprotection Pain

Dopamine D2 Receptor Affinity: 3-Phenylpiperidine vs. 4-Phenylpiperidine and Optimized Analogs

3-Phenylpiperidine (compound 10a) exhibits moderate to low affinity for the dopamine D2 receptor [1]. However, N-substitution can dramatically enhance this affinity: the racemic compound (+/-)-1-[2-[5-(1H-benzimidazole-2-thione)]ethyl]-3-phenylpiperidine (9a) and its enantiomer (+)-9a act as selective, high-affinity D2 receptor ligands, with the (+)-enantiomer being approximately four times more active than the racemate [1]. This demonstrates that 3-phenylpiperidine's low intrinsic D2 affinity does not preclude its use as a scaffold for generating potent D2 ligands. Furthermore, the 4-phenylpiperidine isomer (compounds 9-11b) also shows moderate to low D2 affinity, but the 3-substituted series allows for distinct SAR exploration [1].

Dopamine D2 Receptor Antipsychotic Schizophrenia

Optimal Research and Industrial Applications for 3-Phenylpiperidine Hydrochloride (CAS 19509-09-2) Based on Differentiated Evidence


Development of Selective Dopamine D2 Receptor Ligands via N-Substitution

Based on the evidence that 3-phenylpiperidine itself has only moderate to low D2 affinity but can be converted into a high-affinity, selective D2 ligand through appropriate N-substitution (e.g., compound (+)-9a, which is 4-fold more potent than its racemate) [1], this compound is best utilized as a versatile scaffold for the design and synthesis of novel D2 receptor modulators. Researchers aiming to develop new antipsychotic or anti-Parkinsonian agents can leverage the tunable nature of the 3-phenylpiperidine core to explore structure-activity relationships (SAR) around the nitrogen atom.

Investigating Polypharmacology and Multi-Target Directed Ligands (MTDLs)

3-Phenylpiperidine's demonstrated, albeit weak, inhibition of DAT (IC₅₀ = 16.5 µM), SERT (Ki = 1.85 µM), and NET (IC₅₀ = 1.94 µM) in vitro [1] [2] [3] provides a quantifiable baseline for a multi-target profile. This makes the hydrochloride salt a valuable starting material for medicinal chemistry programs focused on polypharmacology or the development of MTDLs for complex CNS disorders like depression or addiction, where simultaneous modulation of multiple monoamine transporters may be therapeutically advantageous. The compound's weak, non-selective profile serves as a foundation to build potency and selectivity through systematic derivatization.

Design of Alpha-2 Adrenergic Receptor Ligands with Reduced Alpha-1 Activity

The class-specific evidence indicating that 3-phenylpiperidines exhibit activity at α₂-adrenergic receptors while being completely inactive at α₁-AR [1] positions this scaffold as a template for developing α₂-selective agonists or antagonists. This application is particularly relevant for researchers seeking to develop novel analgesics, sedatives, or antihypertensive agents with a potentially improved cardiovascular safety profile due to the lack of α₁-mediated vasoconstriction. The 3-phenylpiperidine core provides a conformationally restricted framework for exploring α₂-AR pharmacophore models.

Sigma-1 Receptor Ligand Optimization

Given that a simple 3-phenylpiperidine derivative (4-methyl-1-(3-phenyl-propyl)-piperidine) achieves nanomolar affinity (Ki = 3.40 nM) at the sigma-1 receptor [1], the 3-phenylpiperidine scaffold is well-suited for sigma-1 ligand development. The established SAR guidance—that phenethylpiperidines favor sigma-1 while phenylpropylpiperidines favor sigma-2 [2]—provides a rational design principle for achieving subtype selectivity. This compound serves as an optimal starting point for synthesizing and evaluating novel sigma-1 ligands for neuroprotection, pain management, or substance abuse research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenylpiperidine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.